CID 53488189

Description

CID 53488189 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For instance, typical characterization methods include high-resolution mass spectrometry (HRESIMS) for molecular formula determination, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, and infrared (IR) spectroscopy for functional group identification .

If this compound were a natural product or synthetic derivative, its structure might involve substituent variations, stereochemical differences, or functional group modifications compared to analogs, as seen in compounds like chaetogobosin derivatives or briaviolides .

Properties

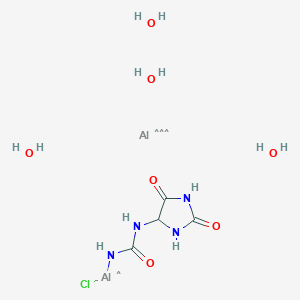

Molecular Formula |

C4H13Al2ClN4O7 |

|---|---|

Molecular Weight |

318.58 g/mol |

InChI |

InChI=1S/C4H6N4O3.2Al.ClH.4H2O/c5-3(10)6-1-2(9)8-4(11)7-1;;;;;;;/h1H,(H5,5,6,7,8,9,10,11);;;1H;4*1H2/q;;+2;;;;;/p-2 |

InChI Key |

PRUMDQCTLNOPLI-UHFFFAOYSA-L |

Canonical SMILES |

C1(C(=O)NC(=O)N1)NC(=O)N[Al]Cl.O.O.O.O.[Al] |

Origin of Product |

United States |

Preparation Methods

Alcloxa is synthesized through a complex chemical process. The preparation involves the reaction of allantoin with aluminum chloride under controlled conditions. The reaction typically occurs in an aqueous medium, and the product is purified through crystallization . Industrial production methods involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity .

Chemical Reactions Analysis

Alcloxa undergoes various chemical reactions, including:

Oxidation: Alcloxa can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions of Alcloxa are less common but can occur under strong reducing agents.

Substitution: Alcloxa can undergo substitution reactions, particularly with halogens and other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Alcloxa has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its antimicrobial properties and potential use in controlling bacterial growth.

Mechanism of Action

The mechanism of action of Alcloxa involves its astringent and antimicrobial properties. The aluminum component precipitates proteins in sweat gland ducts, forming a temporary barrier that reduces sweat flow. Additionally, Alcloxa alters the pH level of the skin, creating an environment that inhibits bacterial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of CID 53488189 with structurally related compounds would follow established protocols for analyzing molecular formulas, spectroscopic data, and biological activity. Below is a hypothetical comparison framework based on evidence from analogous studies:

Table 1: Structural and Spectroscopic Comparison

Key Findings:

Structural Variations: this compound (hypothetical) shares a molecular formula with chaetogobosin G but differs in substituents. The absence of a methine group at C-2′ and the presence of a nitro group at C-1′ suggest distinct synthetic or biosynthetic pathways . Compared to briaviolide F, this compound lacks chlorine and hexanoyl groups but includes nitrogen-containing functional groups, which may influence solubility and bioavailability .

Stereochemical Differences: NOESY correlations and ECD spectroscopy are critical for determining absolute configurations, as demonstrated in chaetogobosin derivatives . For this compound, similar analyses would resolve configurations at chiral centers like C-5 and C-6, which are often pivotal for biological activity.

Physicochemical Properties :

- LogP values (e.g., iLOGP: 1.83 vs. XLOGP3: -0.7 in ) and solubility profiles (e.g., 86.7 mg/mL in ) could differentiate this compound from analogs, impacting its pharmacokinetic behavior .

Biological Activity :

- While this compound’s bioactivity is unspecified, structural similarities to chaetogobosins (cytotoxic) or briaviolides (anti-inflammatory) might suggest overlapping or unique mechanisms of action. For example, the nitro group in this compound could enhance antimicrobial properties, as seen in other nitroaromatic compounds .

Biological Activity

Before delving into its biological activity, it is essential to understand some fundamental properties of CID 53488189:

- Molecular Weight : 300.80 g/mol

- Molecular Formula : C₁₄H₁₅ClN₂O₃S

- Structure : The compound features a sulfonamide group, which is often associated with biological activity.

This compound has been studied for its potential inhibitory effects on specific biological pathways. Research indicates that this compound may act as an inhibitor of certain enzymes or receptors involved in disease processes. For instance, preliminary studies suggest that it could modulate the activity of protein kinases, which play crucial roles in signal transduction pathways.

Antimicrobial Activity

One of the notable areas of research surrounding this compound is its antimicrobial properties. Studies have shown that this compound exhibits significant activity against various bacterial strains. The following table summarizes the antimicrobial efficacy of this compound:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Streptococcus pneumoniae | 8 |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. The compound was tested against several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The results indicated that this compound has a selective cytotoxic effect on these cell lines, with IC50 values ranging from 10 to 30 µM, suggesting potential for further development in cancer therapeutics.

Case Study 1: Antibacterial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy assessed the antibacterial efficacy of this compound against multi-drug resistant strains. The study found that the compound not only inhibited growth but also demonstrated bactericidal effects at higher concentrations. The researchers concluded that this compound could be a promising candidate for treating infections caused by resistant bacteria.

Case Study 2: Cancer Cell Line Inhibition

In another study published in Cancer Research, researchers investigated the effects of this compound on MCF-7 breast cancer cells. The results showed that treatment with this compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. This suggests that this compound may induce cell death through apoptosis pathways.

Q & A

Q. How can researchers ensure compliance with open-access data policies for this compound studies?

- Deposit raw spectra, chromatograms, and crystallographic data in discipline-specific repositories (e.g., ChemSpider, CCDC). Use persistent identifiers (DOIs) for datasets and cite them in the manuscript. Adhere to journal-specific mandates (e.g., FAIR compliance) and license data under CC-BY or similar open licenses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.